

AZD1940 CNS Side Effects in Humans: A Technical Support Resource

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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the central nervous system (CNS) side effects of **AZD1940** observed in human clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into the experimental assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What were the most frequently reported CNS and related systemic side effects of **AZD1940** in human clinical trials?

A1: In a study involving patients undergoing third molar surgical removal, a single oral dose of 800 µg of **AZD1940** resulted in several adverse events. The most common were postural dizziness, nausea, hypotension, and headache.[1][2] These events were generally reported as mild to moderate in intensity.[1]

Q2: Did **AZD1940** produce subjective psychoactive effects in humans?

A2: Yes, despite being designed as a peripherally acting cannabinoid agonist, **AZD1940** produced mild, dose-dependent subjective cannabinoid effects.[3][4][5] Clinical trial participants reported statistically significant increases in feelings of being "sedated" and "high" compared to placebo.[1][3]

Q3: How were the subjective CNS effects of **AZD1940** quantitatively assessed in clinical trials?

A3: The subjective CNS effects of **AZD1940** were assessed using the Visual Analog Mood Scale (VAMS).[1][3] This scale allows participants to rate their feelings on a continuous line between two endpoints (e.g., "not at all high" to "extremely high"). The VAMS was used to measure feelings such as being 'stimulated', 'high', 'anxious', 'sedated', or 'down'. [3][5]

Q4: At what doses were the CNS side effects of **AZD1940** observed?

A4: CNS effects were observed at oral doses of 400 µg and 800 µg in healthy male volunteers. [3] The effects were found to be dose-dependent.[3][4] The 800 µg dose was identified as the highest well-tolerated single dose in an earlier study.[1]

Q5: What was the intended mechanism of action for **AZD1940**, and why were CNS effects unexpected?

A5: **AZD1940** was developed as a peripherally selective cannabinoid agonist, targeting CB1 and CB2 receptors.[6] The intention was to provide pain relief without the psychoactive effects associated with central CB1 receptor activation.[4] Animal studies had suggested good peripheral selectivity.[6] However, in human clinical trials, the drug produced unexpected side effects associated with central cannabinoid activity, which ultimately contributed to the discontinuation of its development.[6]

Troubleshooting Guides

Issue: Unexpected psychoactive or CNS-related adverse events observed in a preclinical or clinical study with a peripherally restricted cannabinoid agonist.

This guide provides a logical workflow to investigate and understand the potential causes of such unexpected effects.



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Caption: Troubleshooting workflow for unexpected CNS side effects.

Data Summary

Table 1: Frequency of Most Common Adverse Events with **AZD1940** (800 µg)

Adverse Event	Percentage of Subjects Reporting (%)
Postural Dizziness	80%
Nausea	26%
Hypotension	21%
Headache	13%

Data from a study in patients undergoing lower third molar surgical removal.[\[1\]](#)

Experimental Protocols

Assessment of Subjective Cannabinoid Effects using Visual Analog Mood Scale (VAMS)

This protocol outlines the methodology used in clinical trials to quantify the subjective CNS effects of **AZD1940**.

Objective: To measure subjective feelings that may be altered by a centrally acting drug.

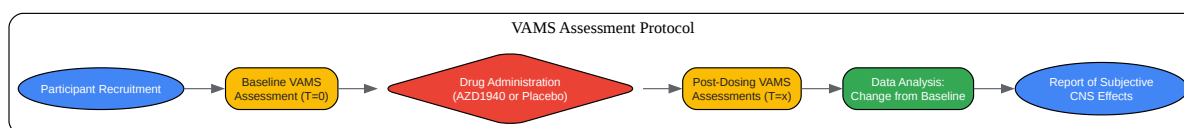
Materials:

- Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines with descriptive anchors at each end (e.g., "Not at all sedated" to "Extremely sedated").
- A quiet, controlled environment for assessment.

Procedure:

- Baseline Assessment: Before administration of the study drug (**AZD1940** or placebo), participants are asked to complete the VAMS to establish a baseline.
- Questionnaire Items: Participants rate their current state on several scales, including, but not limited to:

- "Stimulated"
- "High"
- "Anxious"
- "Sedated"
- "Down"^{[3][5]}
- Post-Dosing Assessments: At specified time points after drug administration (e.g., up to 24 hours), participants complete the VAMS again.^[3]
- Data Collection: The distance from the "zero" end of the line to the participant's mark is measured in millimeters to provide a quantitative score (0-100) for each item.
- Data Analysis: The change from baseline in VAMS scores is calculated for each post-dosing time point. Statistical comparisons are then made between the **AZD1940** and placebo groups to determine if there are significant drug-induced effects.



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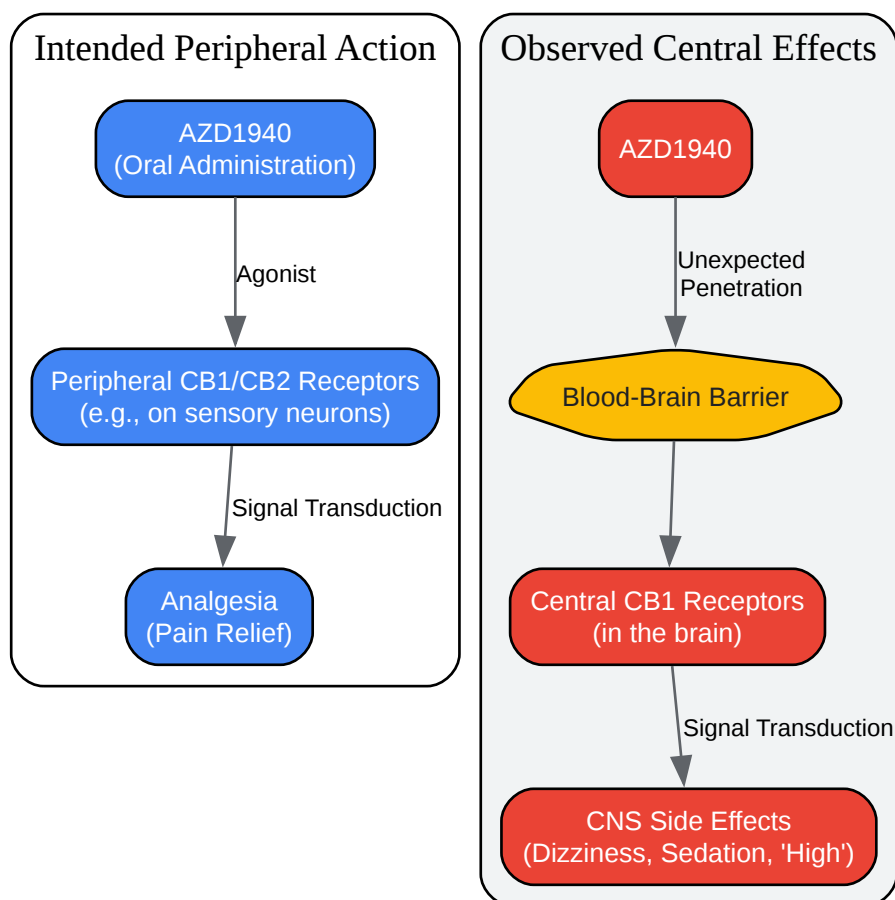
Caption: Experimental workflow for VAMS assessment.

Signaling Pathways

Intended vs. Observed Activity of **AZD1940**

AZD1940 was designed to act on peripheral cannabinoid receptors to achieve analgesia without CNS side effects. However, clinical findings indicated central activity. This diagram

illustrates the intended peripheral pathway versus the observed central effects.



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